molecular formula C32H50O5 B1206120 Integracide B

Integracide B

Cat. No.: B1206120
M. Wt: 514.7 g/mol
InChI Key: VCOKSAAKIDFNQE-PGHPLGCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Integracide B is a natural product found in Fusarium with data available.

Scientific Research Applications

HIV-1 Integrase Inhibition

Integracide B, a 4,4-dimethylergostane triterpenoid, has been identified as an inhibitor of HIV-1 integrase, a key enzyme in the replication of HIV-1. Research indicates that a charged group, such as a sulfate, carboxyl, or amino, is necessary for the HIV-1 integrase inhibitory activity of this compound. These compounds have demonstrated HIV-1 integrase activity with IC50 values in the range of 4.8-15 µM and have shown antiviral activity in viral spread assays (Singh et al., 2003).

Cytotoxicity Against Cancer Cells

New derivatives of Integracide, such as dedimethyl this compound and integracide K, isolated from Fusarium armeniacum M-3, an endophyte from Digitaria ciliaris, have been studied for their bioactivity. Integracide K, in particular, exhibited moderate cytotoxicity against HeLa cells, suggesting potential applications in cancer research (Sato et al., 2023).

Anti-leishmanial and Cytotoxic Activities

Integracides H and J, tetracyclic triterpenoids isolated from Fusarium sp., along with this compound, have shown significant anti-leishmanial activity against Leishmania donovani and potent cytotoxic activity against various cell lines, highlighting their potential therapeutic applications (Ibrahim et al., 2016).

Properties

Molecular Formula

C32H50O5

Molecular Weight

514.7 g/mol

IUPAC Name

[(2R,3R,5R,10S,11R,12R,13R,17R)-2,3,11-trihydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate

InChI

InChI=1S/C32H50O5/c1-17(2)18(3)10-11-19(4)22-13-14-23-21-12-15-25-30(6,7)28(36)24(34)16-31(25,8)26(21)27(35)29(32(22,23)9)37-20(5)33/h14,17,19,22,24-25,27-29,34-36H,3,10-13,15-16H2,1-2,4-9H3/t19-,22-,24-,25+,27-,28+,29+,31+,32-/m1/s1

InChI Key

VCOKSAAKIDFNQE-PGHPLGCHSA-N

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC=C2[C@@]1([C@H]([C@@H](C3=C2CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O)O)C)O)OC(=O)C)C

SMILES

CC(C)C(=C)CCC(C)C1CC=C2C1(C(C(C3=C2CCC4C3(CC(C(C4(C)C)O)O)C)O)OC(=O)C)C

Canonical SMILES

CC(C)C(=C)CCC(C)C1CC=C2C1(C(C(C3=C2CCC4C3(CC(C(C4(C)C)O)O)C)O)OC(=O)C)C

Synonyms

integracide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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